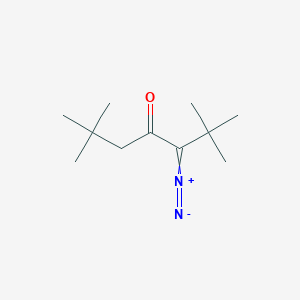![molecular formula C9H16N2O2 B14583160 3-Oxa-1,7-diazabicyclo[4.3.1]decan-2-one, 7-ethyl- CAS No. 61154-53-8](/img/structure/B14583160.png)
3-Oxa-1,7-diazabicyclo[4.3.1]decan-2-one, 7-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxa-1,7-diazabicyclo[431]decan-2-one, 7-ethyl- is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-1,7-diazabicyclo[4.3.1]decan-2-one, 7-ethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable diester, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
化学反応の分析
Types of Reactions
3-Oxa-1,7-diazabicyclo[4.3.1]decan-2-one, 7-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms can be targeted by electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
3-Oxa-1,7-diazabicyclo[4.3.1]decan-2-one, 7-ethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Oxa-1,7-diazabicyclo[4.3.1]decan-2-one, 7-ethyl- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one: Another bicyclic compound with similar structural features but different ring sizes.
3,10-Diazabicyclo[4.3.1]decan-4-one: Similar bicyclic structure but with different functional groups.
3-Oxa-1,7-diazabicyclo[4.3.1]decan-2-thione, 7-ethyl-: A thione derivative with sulfur replacing the oxygen atom.
Uniqueness
3-Oxa-1,7-diazabicyclo[4.3.1]decan-2-one, 7-ethyl- is unique due to its specific combination of oxygen and nitrogen atoms within the bicyclic structure, which imparts distinct chemical properties and reactivity compared to its analogs .
特性
CAS番号 |
61154-53-8 |
|---|---|
分子式 |
C9H16N2O2 |
分子量 |
184.24 g/mol |
IUPAC名 |
7-ethyl-3-oxa-1,7-diazabicyclo[4.3.1]decan-2-one |
InChI |
InChI=1S/C9H16N2O2/c1-2-10-4-5-11-7-8(10)3-6-13-9(11)12/h8H,2-7H2,1H3 |
InChIキー |
ZEOGFEYWKCTXCJ-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN2CC1CCOC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


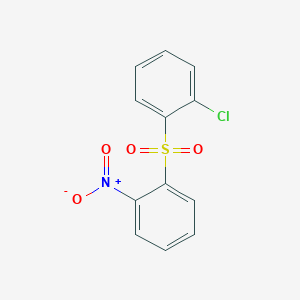
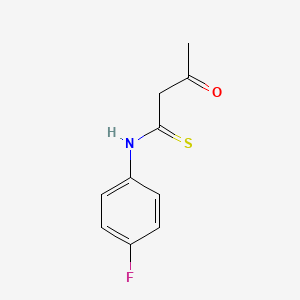
![N-[4-(9H-Xanthen-9-YL)phenyl]-9H-xanthen-9-amine](/img/structure/B14583091.png)
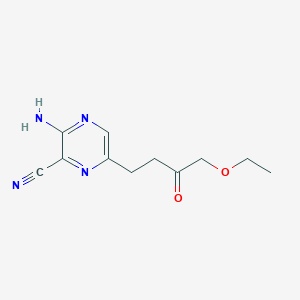
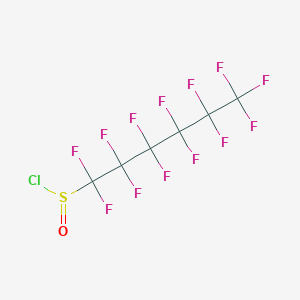
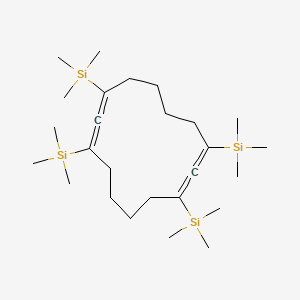
![Benzamide, N-[3-(dimethylamino)propyl]-2-(2-phenylethyl)-](/img/structure/B14583127.png)
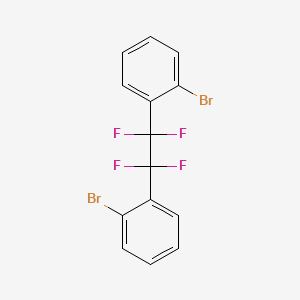
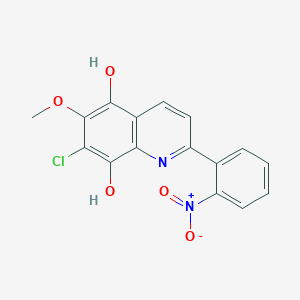


![3,6-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583147.png)
![6-(2-Chloroethoxy)bicyclo[3.1.0]hex-2-ene](/img/structure/B14583152.png)
